molecular formula C23H25NO6 B3223188 (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid CAS No. 1217468-27-3

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid

Cat. No.: B3223188
CAS No.: 1217468-27-3
M. Wt: 411.4 g/mol
InChI Key: FODJWPHPWBKDON-UHFFFAOYSA-N
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Description

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid is a complex organic molecule that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a labeled nitrogen isotope (^15N), and multiple carbon isotopes (^13C). This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid typically involves several steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Isotope Labeling: The incorporation of ^15N and ^13C isotopes is achieved through the use of labeled precursors during the synthesis of the amino acid backbone.

    Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis yields the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity. The use of labeled isotopes is carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further functionalized amino acids.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid: has several applications in scientific research:

    Chemistry: Used in the synthesis of labeled peptides for structural and functional studies.

    Biology: Helps in tracing metabolic pathways and studying protein interactions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Employed in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The labeled isotopes (^15N and ^13C) allow for detailed tracking and analysis of the peptides in various biological and chemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2-methylpropan-2-yl)oxy]butanoic acid: Similar structure but without isotopic labeling.

    (2S)-2-(tert-Butoxycarbonylamino)-4-oxo-4-[(2-methylpropan-2-yl)oxy]butanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid lies in its isotopic labeling, which provides valuable insights in research applications that require precise tracking and analysis of molecular interactions and pathways.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868055
Record name 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-14-5, 1217468-27-3
Record name 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1217468-27-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid

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